molecular formula C9H10INO2 B14842102 4-Hydroxy-2-iodo-N,N-dimethylbenzamide

4-Hydroxy-2-iodo-N,N-dimethylbenzamide

Cat. No.: B14842102
M. Wt: 291.09 g/mol
InChI Key: OXCMNUUCOBUJPA-UHFFFAOYSA-N
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Description

4-Hydroxy-2-iodo-N,N-dimethylbenzamide is a substituted benzamide derivative characterized by:

  • N,N-dimethylamide group: Enhances steric and electronic effects, influencing solubility and reactivity .

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

4-hydroxy-2-iodo-N,N-dimethylbenzamide

InChI

InChI=1S/C9H10INO2/c1-11(2)9(13)7-4-3-6(12)5-8(7)10/h3-5,12H,1-2H3

InChI Key

OXCMNUUCOBUJPA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-iodo-N,N-dimethylbenzamide typically involves the iodination of 4-hydroxy-N,N-dimethylbenzamide. The process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows:

    Starting Material: 4-Hydroxy-N,N-dimethylbenzamide

    Reagents: Iodine (I2), Hydrogen Peroxide (H2O2) or Sodium Hypochlorite (NaOCl)

    Conditions: Acidic medium (e.g., acetic acid)

The reaction mixture is stirred at room temperature or slightly elevated temperatures until the iodination is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), Sodium methoxide (NaOMe)

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Major Products Formed

    Substitution: 4-Hydroxy-2-azido-N,N-dimethylbenzamide

    Oxidation: 4-Oxo-2-iodo-N,N-dimethylbenzamide

    Reduction: 4-Hydroxy-2-iodo-N,N-dimethylbenzylamine

Scientific Research Applications

4-Hydroxy-2-iodo-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-iodo-N,N-dimethylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The hydroxy and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 4-hydroxy-2-iodo-N,N-dimethylbenzamide with related benzamide derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-OH, 2-I, N,N-dimethyl 291.10 High polarity, potential catalytic directing group
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃, N-(hydroxyalkyl) ~235.28 N,O-bidentate ligand for metal-catalyzed C–H activation
4-Hexyl-N,N-dimethylbenzamide 4-C₆H₁₃, N,N-dimethyl 235.35 Used in iron-catalyzed cross-coupling reactions
4-Bromo-2-fluoro-N,N-dimethylbenzamide 4-Br, 2-F, N,N-dimethyl 246.08 Halogenated analog; electronic effects studied in doping
N-DMBI (4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzamide) Benzimidazole moiety ~309.40 Dopant for enhancing conductivity in polymers

Spectroscopic and Physical Properties

  • NMR Shifts : The hydroxyl group in this compound will cause downfield shifts in ¹H NMR (~5–6 ppm) and distinct ¹³C NMR signals for the carbonyl (C=O) and iodine-adjacent carbons. Solvent effects on rotational barriers, as seen in N,N-dimethylbenzamide (), are likely amplified due to increased polarity from the hydroxyl and iodine .
  • IR Spectroscopy : The hydroxyl group will show a broad O–H stretch (~3200–3600 cm⁻¹), while the iodine’s mass will lower vibrational frequencies for adjacent bonds compared to lighter halogens .

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